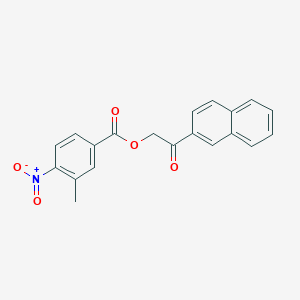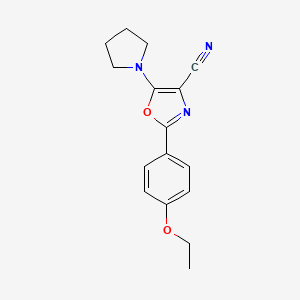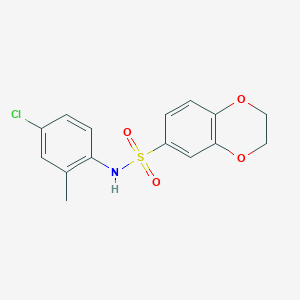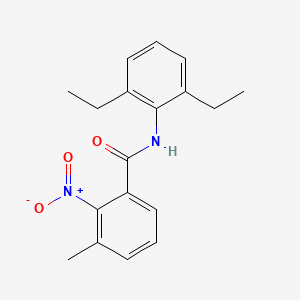
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate, also known as NAE-8, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon commonly found in coal tar and petroleum. NAE-8 has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate. One area of research that has shown promise is the study of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate as a potential treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate can be synthesized through a multistep process that involves several chemical reactions. The first step involves the condensation of 2-naphthol with ethyl acetoacetate to form 2-(2-naphthyl)-2-oxoethyl acetate. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride to yield 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate. The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been used in various scientific research studies due to its potential as a bioactive compound. One area of research that has shown promise is the study of cancer. 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer treatment. Additionally, 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-13-10-17(8-9-18(13)21(24)25)20(23)26-12-19(22)16-7-6-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUGLDIMQNCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)


![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
![N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)